molecular formula C11H14O2 B11912497 (R)-2-((Benzyloxy)methyl)oxetane CAS No. 1240786-75-7

(R)-2-((Benzyloxy)methyl)oxetane

Cat. No.: B11912497
CAS No.: 1240786-75-7
M. Wt: 178.23 g/mol
InChI Key: LMLDXXXZBRCPIP-LLVKDONJSA-N
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Description

®-2-((Benzyloxy)methyl)oxetane is a chiral oxetane derivative that has garnered interest in various fields of chemistry and medicinal research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Benzyloxy)methyl)oxetane typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of a benzyloxy-substituted alcohol with an oxetane precursor under basic conditions. The reaction is often catalyzed by a chiral catalyst to ensure enantioselectivity .

Industrial Production Methods

Industrial production of ®-2-((Benzyloxy)methyl)oxetane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-((Benzyloxy)methyl)oxetane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived ketones or aldehydes, while reduction can produce alcohols or ethers .

Scientific Research Applications

®-2-((Benzyloxy)methyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing more reactive or toxic functional groups.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-((Benzyloxy)methyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways and targets depend on the context of its use, such as in drug design or material synthesis .

Comparison with Similar Compounds

Similar Compounds

    3,3-Diaryloxetanes: These compounds are similar in structure but have different substituents on the oxetane ring, leading to variations in reactivity and properties.

    Oxetan-3-ol: Another oxetane derivative with a hydroxyl group, used as an isosteric replacement for carboxylic acids.

    3-Aminooxetanes: Used as peptidomimetics, replacing amide groups in peptides.

Uniqueness

®-2-((Benzyloxy)methyl)oxetane is unique due to its chiral nature and the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of enantioselective synthesis and drug design .

Properties

CAS No.

1240786-75-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethyl)oxetane

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m1/s1

InChI Key

LMLDXXXZBRCPIP-LLVKDONJSA-N

Isomeric SMILES

C1CO[C@H]1COCC2=CC=CC=C2

Canonical SMILES

C1COC1COCC2=CC=CC=C2

Origin of Product

United States

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